GNE-140 is classified as a lactate dehydrogenase A inhibitor. It is synthesized from various chemical precursors and has been characterized for its biochemical properties and potential therapeutic applications in oncology. The compound has been extensively studied for its effects on different cancer cell lines, demonstrating significant inhibition of lactate dehydrogenase activity with an IC50 value of approximately 3 nM for lactate dehydrogenase A and 5 nM for lactate dehydrogenase B .
The synthesis of GNE-140 involves several steps, typically starting from commercially available starting materials. The specific synthetic route may vary, but it generally includes the following stages:
The detailed technical aspects can include reaction conditions such as temperature, pressure, and solvent systems used during synthesis .
GNE-140 primarily acts through competitive inhibition of lactate dehydrogenase A. The compound binds to the active site of the enzyme, preventing the conversion of pyruvate to lactate. This inhibition leads to decreased lactate production and altered cellular metabolism.
Key reactions include:
Experimental setups often utilize cell lines treated with GNE-140 to measure changes in metabolic activity and enzyme kinetics .
The mechanism of action for GNE-140 involves:
Experimental data support these mechanisms through assays measuring extracellular acidification rates and lactate levels in treated cell lines.
GNE-140 has significant potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: